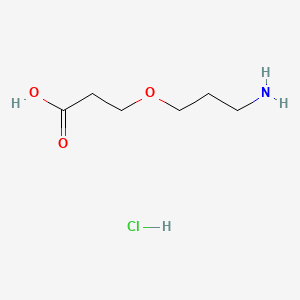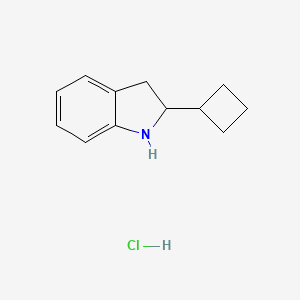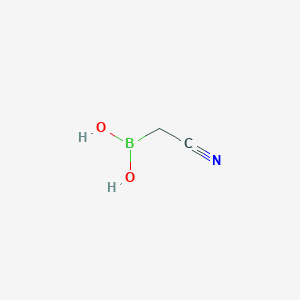![molecular formula C15H27N3 B13458815 (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine](/img/structure/B13458815.png)
(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine: is a compound that belongs to the class of diamines. It is characterized by the presence of both primary and tertiary amine groups, making it a versatile molecule in various chemical reactions and applications. This compound is often used in the synthesis of surfactants, pharmaceuticals, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine typically involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield the desired compound . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon and a solvent like ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and advanced purification techniques to remove impurities and by-products .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the amine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and nitroso compounds.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and amides.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including surfactants and polymers .
Biology: In biological research, (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine is used in the preparation of biologically active compounds, including enzyme inhibitors and receptor ligands .
Industry: In the industrial sector, the compound is used in the production of surfactants, which are essential components in detergents, emulsifiers, and foaming agents .
作用機序
The mechanism of action of (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of both primary and tertiary amine groups allows it to form stable complexes with metal ions and other molecules, enhancing its reactivity and specificity .
類似化合物との比較
Dimethylaminopropylamine: A simpler diamine with similar reactivity but lacking the benzyl group.
N,N-Dimethyl-1,3-propanediamine: Another diamine with similar properties but different structural features.
Uniqueness: The presence of the benzyl group in (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine enhances its lipophilicity and ability to interact with hydrophobic environments, making it more versatile in various applications compared to its simpler counterparts .
特性
分子式 |
C15H27N3 |
|---|---|
分子量 |
249.39 g/mol |
IUPAC名 |
N'-benzyl-N'-[3-(dimethylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C15H27N3/c1-17(2)11-7-13-18(12-6-10-16)14-15-8-4-3-5-9-15/h3-5,8-9H,6-7,10-14,16H2,1-2H3 |
InChIキー |
OOUJXWPJRQNZPA-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN(CCCN)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


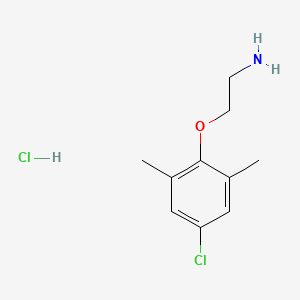
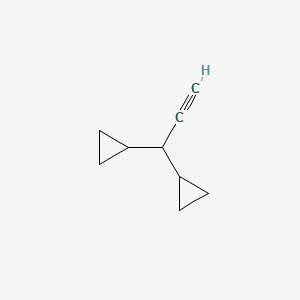
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid](/img/structure/B13458744.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid](/img/structure/B13458747.png)
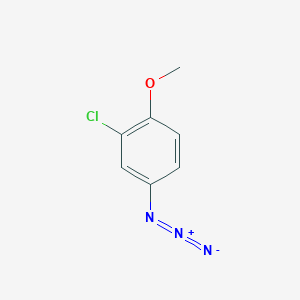
amine hydrochloride](/img/structure/B13458758.png)
![1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide](/img/structure/B13458759.png)
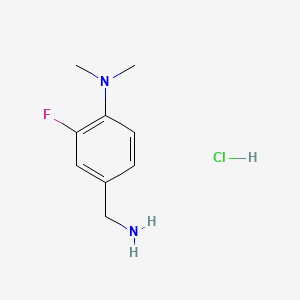
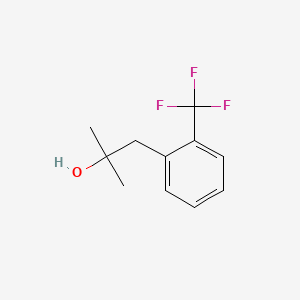
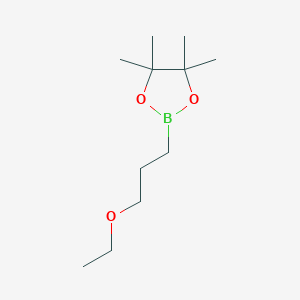
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)
